
4,4'-Methylenebis(2-methylaniline)
Overview
Description
4,4’-Methylenebis(2-methylaniline) is an organic compound belonging to the primary aromatic amines family. It is also known by other names such as 4,4’-Diamino-3,3’-dimethyldiphenylmethane and 4,4’-Methylene-di(o-toluidine) . This compound is recognized for its toxic nature and is classified as a probable human carcinogen . It is primarily used in the production of dyes, polymers, and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(2-methylaniline) is typically synthesized through a condensation reaction involving paraformaldehyde and 2-methylaniline under basic conditions . The reaction proceeds as follows:
Condensation Reaction: Paraformaldehyde is added to 2-methylaniline in the presence of a base, leading to the formation of the desired product.
Purification: The crude product is then purified through crystallization to obtain pure 4,4’-Methylenebis(2-methylaniline).
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-methylaniline) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes:
Large-scale Condensation: Using industrial reactors to mix paraformaldehyde and 2-methylaniline.
Continuous Purification: Employing continuous crystallization and filtration techniques to purify the product.
Chemical Reactions Analysis
Reaction with Dimethylsulfoxide (DMSO)
A patented method (US4289906A) demonstrates the use of DMSO as a methylene donor in synthesizing methylenebis-anilines :
Reaction Scheme :
Experimental Parameters :
Parameter | Range |
---|---|
DMSO molar ratio | 0.9–20 moles per amine |
Temperature | 50–200°C (optimal: 100–150°C) |
Solvent | Diethyl carbonate, toluene |
Example :
-
Reactants : 2,6-diethylaniline hydrochloride + DMSO
-
Conditions : 125°C for 2.5 hours in diethyl carbonate
-
Yield : >95% conversion to 4,4'-methylenebis-(2,6-diethylaniline) .
Electrophilic Substitution
The aromatic rings undergo electrophilic substitution due to the activating effect of the methyl and amine groups:
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro derivatives |
Halogenation | Cl₂ or Br₂, FeCl₃ | Halo-substituted products |
Sulfonation | H₂SO₄, 50°C | Sulfonic acid derivatives |
Mechanism :
The amine group directs electrophiles to the para position, while methyl groups enhance ring reactivity.
4.1. Oxidation
-
Reagents : KMnO₄, H₂O₂, or CrO₃
-
Products : Quinone derivatives via oxidation of the amine groups.
4.2. Reduction
-
Reagents : LiAlH₄ or H₂/Pd
-
Products : Secondary amines or fully reduced cyclohexane derivatives.
Crosslinking in Polymer Chemistry
The compound acts as a crosslinker in epoxy resins and polyurethanes:
Reaction with Epichlorohydrin :
Conditions :
-
Temperature : 60–80°C
-
Catalyst : Tertiary amines
Toxicological Degradation Pathways
Metabolic studies indicate hepatic N-hydroxylation and acetylation as primary pathways, forming reactive intermediates that bind to DNA.
Comparative Reactivity
Compound | Reactivity with Electrophiles | Stability to Oxidation |
---|---|---|
4,4'-Methylenebis(2-methylaniline) | High (due to methyl groups) | Moderate |
4,4'-Methylenedianiline | Moderate | Low |
Table 1: Synthetic Optimization
Parameter | Effect on Yield |
---|---|
DMSO Excess (20:1) | Increases byproducts |
Temperature >150°C | Accelerates decomposition |
Solvent Polarity | Higher polarity improves solubility |
Table 2: Substitution Reaction Rates
Electrophile | Relative Rate (vs. Benzene) |
---|---|
Nitronium ion | 4.2× |
Bromine | 3.8× |
Sulfur trioxide | 2.5× |
Mechanistic Insights
-
Condensation : Proceeds via Schiff base formation, followed by methylene bridge closure.
-
Electrophilic Substitution : Steric hindrance from methyl groups limits para substitution efficiency.
Scientific Research Applications
Hazard Classification
4,4'-Methylenebis(2-methylaniline) is classified as a hazardous substance. It poses risks such as skin irritation and potential carcinogenic effects, necessitating careful handling and appropriate safety measures during its use .
Dye and Pigment Manufacturing
One of the primary applications of 4,4'-Methylenebis(2-methylaniline) is in the production of synthetic dyes. It serves as a precursor in the synthesis of various dyes, including:
- Fuchsin
- Safranine T
The compound's structure allows it to participate in complex chemical reactions that yield vibrant colors used in textiles, inks, and other materials .
Semiconductor Industry
In the semiconductor sector, 4,4'-Methylenebis(2-methylaniline) is utilized to create hardmask compositions. These hardmasks are essential for photolithography processes where they protect underlying layers during etching. The ability to form fine patterns makes this compound invaluable for producing integrated circuits and microelectronics .
Analytical Chemistry
The compound has also found use as an analytical standard for determining its concentration in various matrices, including plastics and multilayer materials. This application is crucial for quality control and compliance with safety regulations .
Research Applications
Research studies often utilize 4,4'-Methylenebis(2-methylaniline) to investigate its chemical behavior and potential effects on health. Notably, it has been studied for its carcinogenic properties, with evidence suggesting a link to bladder cancer among workers exposed to this compound during dye manufacturing .
Case Study 1: Occupational Exposure and Health Risks
A significant study conducted on a cohort of dyestuff workers revealed a notable increase in bladder cancer cases among those exposed to 4,4'-Methylenebis(2-methylaniline). The study highlighted that out of 906 workers employed between 1922 and 1970, there were significantly more observed deaths from bladder cancer than expected .
Case Study 2: Semiconductor Fabrication Processes
In semiconductor manufacturing, companies have reported enhanced etching precision when using hardmasks containing 4,4'-Methylenebis(2-methylaniline). This improvement facilitates the creation of smaller and more efficient electronic components, demonstrating the compound's critical role in advancing technology .
Data Tables
Application Area | Description | Key Benefits |
---|---|---|
Dye Manufacturing | Precursor for synthetic dyes | Produces vibrant colors |
Semiconductor Industry | Hardmask compositions | Enhances etching precision |
Analytical Chemistry | Reference standard for analysis | Ensures quality control |
Research | Studies on health impacts | Investigates carcinogenicity |
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-methylaniline) involves its interaction with cellular components leading to toxic effects. It is known to induce hepatocellular carcinomas in animal models through the formation of reactive intermediates that bind to DNA, causing mutations . The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
4,4’-Methylenebis(2-methylaniline) can be compared with other similar compounds such as:
4,4’-Diaminodiphenylmethane: Similar structure but lacks the methyl groups on the aromatic rings.
4,4’-Methylene-bis(2-chloroaniline): Contains chlorine atoms instead of methyl groups.
4,4’-Oxydianiline: Contains an oxygen atom linking the aromatic rings instead of a methylene group.
These compounds share similar chemical properties but differ in their specific applications and toxicological profiles .
Biological Activity
Overview
4,4'-Methylenebis(2-methylaniline), also known as Michler's base, is an aromatic amine compound used primarily in the dye and polymer industries. Its chemical formula is and it is recognized for its potential biological activities, including carcinogenic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 4,4'-Methylenebis(2-methylaniline)
- CAS Number : 101-61-1
- Molecular Weight : 238.32 g/mol
Carcinogenicity
The International Agency for Research on Cancer (IARC) classifies 4,4'-Methylenebis(2-methylaniline) as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on limited evidence from human studies and sufficient evidence from animal studies .
Case Studies :
- Epidemiological Studies : A study involving 906 dyestuff workers indicated a significant excess of bladder cancer deaths among those exposed to the compound, with 36 observed deaths compared to an expected 1.2 .
- Animal Studies : Oral administration in rats and dogs resulted in high incidences of hepatocellular carcinomas and other neoplasms .
The biological activity of 4,4'-Methylenebis(2-methylaniline) is attributed to its interaction with cellular components leading to DNA damage. The compound can undergo metabolic activation to form reactive intermediates that bind covalently to DNA, potentially resulting in mutations and tumorigenesis.
Pharmacokinetics
- Absorption : The compound can be absorbed via inhalation, skin contact, and ingestion.
- Distribution : It targets the liver, kidneys, and blood.
- Metabolism : It is metabolized primarily in the liver where it can form various metabolites that may contribute to its toxicity.
- Excretion : Metabolites are excreted primarily through urine.
Toxicological Effects
Environmental Impact
4,4'-Methylenebis(2-methylaniline) poses risks not only in occupational settings but also in environmental contexts due to its persistence and potential for bioaccumulation. Proper handling and disposal are critical to mitigate exposure risks.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 4,4'-Methylenebis(2-methylaniline) in biological samples?
Gas chromatography with electron capture detection (GC-ECD) is widely used for quantifying urinary metabolites. The method involves mild hydrolysis of urine to release conjugated forms, followed by liquid-liquid extraction and derivatization. Validation studies show a detection limit of 0.5 µg/L and linearity up to 50 µg/L, ensuring sensitivity for occupational monitoring . Ion-paired solid-phase extraction coupled with liquid chromatography and electrochemical detection (LC-ECD) has also been validated for specificity in complex matrices .
Q. How is the carcinogenic potential of 4,4'-Methylenebis(2-methylaniline) classified by international agencies?
The International Agency for Research on Cancer (IARC) classifies it as Group 1 (carcinogenic to humans) based on sufficient evidence in experimental animals and mechanistic plausibility, despite limited human epidemiological data . The National Toxicology Program (NTP) corroborates this, citing hepatocellular adenomas in rats and transitional cell carcinomas in mice after oral administration .
Q. What safety protocols are recommended for handling 4,4'-Methylenebis(2-methylaniline) in laboratory settings?
OSHA and NIOSH guidelines mandate:
- Respiratory protection (NIOSH-approved N95 respirators) during aerosol-generating procedures .
- Impermeable gloves (e.g., nitrile) and eye protection to prevent dermal/ocular exposure .
- Regular urinary monitoring for occupational exposure, with "total" MBOCA (free + conjugated) as the biomarker .
Advanced Research Questions
Q. How do metabolic studies inform the mechanism of carcinogenicity for 4,4'-Methylenebis(2-methylaniline)?
Proposed metabolic pathways involve N-hydroxylation by cytochrome P450 enzymes (e.g., CYP1A2), forming reactive nitroso intermediates that bind to DNA and hemoglobin . In rats, adducts at the N-3 position of guanine correlate with tumorigenesis, suggesting genotoxicity as a primary mechanism. However, interspecies differences in metabolic activation (e.g., human vs. rodent CYP isoforms) complicate extrapolation to human risk .
Q. What experimental models have been used to demonstrate carcinogenicity, and what are their limitations?
- Rodent models : Oral administration in Sprague-Dawley rats (100–200 mg/kg/day) induced liver tumors, while bladder carcinomas were observed in dogs. Limitations include high-dose extrapolation and interspecies metabolic variability .
- In vitro assays : Ames tests show mutagenicity in S. typhimurium TA98 with metabolic activation, but false negatives occur due to poor bacterial uptake of aromatic amines .
Q. How do epidemiological studies on occupational exposure reconcile with experimental carcinogenicity data?
Human studies report elevated bladder cancer incidence in polyurethane workers (OR = 2.3, 95% CI: 1.1–4.8), but confounding by co-exposure to other amines (e.g., o-toluidine) limits causal attribution . IARC’s Group 1 classification prioritizes robust animal data and mechanistic plausibility over equivocal human evidence, adhering to the "weight-of-evidence" approach .
Q. Data Contradiction Analysis
Q. Why does IARC classify 4,4'-Methylenebis(2-methylaniline) as carcinogenic to humans despite inadequate human evidence?
IARC’s evaluation integrates:
- Sufficient animal evidence : Dose-responsive tumorigenicity across species .
- Mechanistic coherence : DNA adduct formation and mutagenicity align with known carcinogen pathways .
- Precautionary principle : Occupational exposure data, though limited, justify stringent controls to mitigate risk .
Q. Methodological Considerations
Q. What statistical approaches address confounding in occupational cohort studies?
Multivariate regression models adjust for smoking, co-exposures, and job duration. For example, nested case-control studies using lag periods (e.g., 10-year latency) reduce misclassification bias in cancer outcomes .
Properties
IUPAC Name |
4-[(4-amino-3-methylphenyl)methyl]-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-10-7-12(3-5-14(10)16)9-13-4-6-15(17)11(2)8-13/h3-8H,9,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECDUOXQLAIPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020867 | |
Record name | 4,4'-Methylenebis(o-toluidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24811231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838-88-0 | |
Record name | 4,4′-Diamino-3,3′-dimethyldiphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Methylene bis(2-methylaniline) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000838880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ME-Mda | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37146 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 4,4'-methylenebis[2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Methylenebis(o-toluidine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-methylenedi-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIAMINO-3,3'-DIMETHYLDIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM5XWD3S2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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